molecular formula C20H19N3O3 B2959116 3-(1-(2,2-Diphenylacetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034364-60-6

3-(1-(2,2-Diphenylacetyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2959116
CAS RN: 2034364-60-6
M. Wt: 349.39
InChI Key: YSIJAKVDBDETDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(1-(2,2-Diphenylacetyl)azetidin-3-yl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C20H19N3O3. It is a derivative of imidazolidine-2,4-dione, a type of heterocyclic compound that has generated special interest due to its presence in pharmacologically active natural products and powerful agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives has been studied intensively for their important pharmacological properties . One method involves a copper-catalyzed click reaction in the presence of a water-soluble ligand and copper salt . The reaction of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and 5,5-diphenyl-1,3-di(prop-2-yn-1-yl)imidazolidine-2,4-dione with aryl azides or sodium azide and benzyl chloride in water produces new 1,2,3-triazoles linked-5,5-diphenylimidazolidine-2,4-dione .


Molecular Structure Analysis

The molecular structure of “3-(1-(2,2-Diphenylacetyl)azetidin-3-yl)imidazolidine-2,4-dione” is characterized by the presence of an azetidin-3-yl group and a diphenylacetyl group attached to an imidazolidine-2,4-dione core.


Chemical Reactions Analysis

The chemical reactions involving imidazolidine-2,4-dione derivatives are diverse. For instance, they can undergo copper-catalyzed click reactions to form new hybrid compounds based on 1,2,3-triazoles . These reactions are enhanced by the use of a water-soluble ligand, which also reduces the quantity of the toxic copper salt .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Magd El-Din et al. (2007) describes the synthesis of new imidazothiazole and glycocyamidine derivatives, including compounds related to 3-(1-(2,2-Diphenylacetyl)azetidin-3-yl)imidazolidine-2,4-dione. These compounds were evaluated for their antimicrobial activities, showcasing the compound's relevance in developing new antimicrobial agents (Magd El-Din et al., 2007).

Antitumor Applications

Alanazi et al. (2013) conducted research on derivatives of 3-(1-(2,2-Diphenylacetyl)azetidin-3-yl)imidazolidine-2,4-dione, assessing their antitumor activity. The study found that certain compounds exhibited selective activity against renal and breast cancer cell lines, suggesting potential use in cancer therapy (Alanazi et al., 2013).

Antibacterial Activities

Keivanloo et al. (2020) explored the antibacterial activities of new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione, a compound structurally similar to 3-(1-(2,2-Diphenylacetyl)azetidin-3-yl)imidazolidine-2,4-dione. Their findings showed effectiveness against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential in developing new antibacterial agents (Keivanloo et al., 2020).

Pharmacological Properties

Zejc et al. (1989) synthesized derivatives of diphenylimidazolidine-2,4-dione and investigated their pharmacological properties. The study revealed that these compounds exhibited significant analgesic activity and potential CNS inhibitory effects, underscoring their relevance in developing new pharmacological agents (Zejc et al., 1989).

Corrosion Inhibition

Elbarki et al. (2020) studied the use of 3-methyl-5,5′-diphenylimidazolidine-2,4-dione as a corrosion inhibitor for mild steel in acidic conditions. This research demonstrates the compound's potential application in protecting metals against corrosion, a significant concern in various industrial processes (Elbarki et al., 2020).

Mechanism of Action

While the specific mechanism of action for “3-(1-(2,2-Diphenylacetyl)azetidin-3-yl)imidazolidine-2,4-dione” is not explicitly mentioned, imidazolidine-2,4-dione derivatives are known to exhibit a wide range of biological activities . For example, they can improve insulin resistance through PPAR-γ receptor activation, inhibit cytoplasmic Mur ligases for antimicrobial action, and scavenge reactive oxygen species (ROS) for antioxidant action .

Safety and Hazards

The safety and hazards associated with “3-(1-(2,2-Diphenylacetyl)azetidin-3-yl)imidazolidine-2,4-dione” are not explicitly mentioned in the available resources. It’s important to note that this compound is intended for research use only and not for human or veterinary use.

Future Directions

The future directions for research on “3-(1-(2,2-Diphenylacetyl)azetidin-3-yl)imidazolidine-2,4-dione” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given their diverse biological activities, these compounds could be investigated for their potential as antimicrobial, antioxidant, and hypoglycemic agents .

properties

IUPAC Name

3-[1-(2,2-diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-17-11-21-20(26)23(17)16-12-22(13-16)19(25)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIJAKVDBDETDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione

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